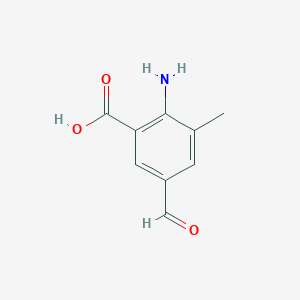
2-Amino-5-formyl-3-methylbenzoic acid
描述
2-Amino-5-formyl-3-methylbenzoic acid is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 2-position, a formyl group at the 5-position, and a methyl group at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-formyl-3-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-methylbenzoic acid to introduce a nitro group at the 2-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder in acidic conditions. The formyl group can then be introduced at the 5-position through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
2-Amino-5-formyl-3-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like diazonium salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Diazonium salts in the presence of copper(I) chloride (CuCl) as a catalyst.
Major Products
Oxidation: 2-Amino-5-carboxy-3-methyl-benzoic acid.
Reduction: 2-Amino-5-hydroxymethyl-3-methyl-benzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
科学研究应用
2-Amino-5-formyl-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amino acids.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-5-formyl-3-methylbenzoic acid depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes involved in aromatic amino acid metabolism. The formyl group can interact with active sites of enzymes, while the amino group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Amino-5-methylbenzoic acid: Lacks the formyl group at the 5-position.
2-Amino-3-methylbenzoic acid: Lacks the formyl group and has the amino group at the 2-position.
2-Amino-5-chloro-3-methylbenzoic acid: Has a chlorine atom instead of a formyl group at the 5-position.
Uniqueness
2-Amino-5-formyl-3-methylbenzoic acid is unique due to the presence of both an amino group and a formyl group on the benzoic acid ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and biological research.
属性
IUPAC Name |
2-amino-5-formyl-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-4H,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTYCLGMELZWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


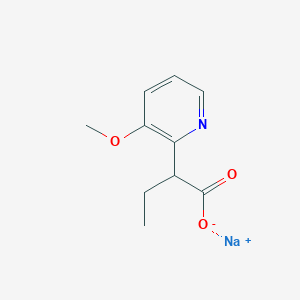

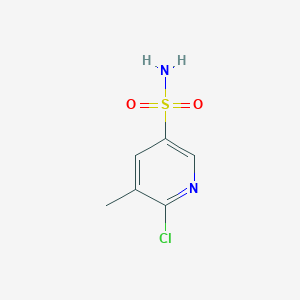
![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)
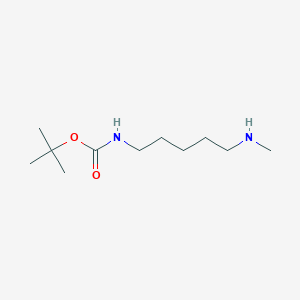
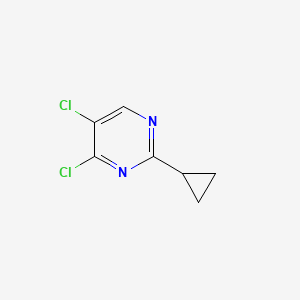

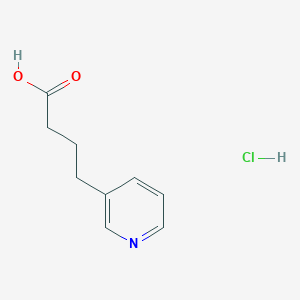
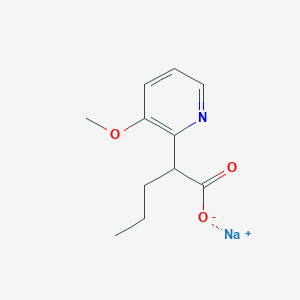



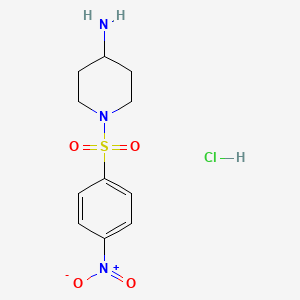
![2-[[(1S)-2,3,4,6,7,8,9,9a-Octahydro-1H-quinolizin-1-yl]methylamino]ethanol](/img/structure/B1407802.png)
